Lactobacillic acid

Description

Structure

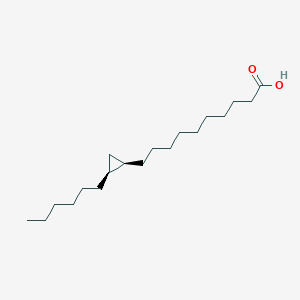

2D Structure

3D Structure

Properties

IUPAC Name |

10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19625-10-6 | |

| Record name | Lactobacillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019625106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTOBACILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS08S87RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Lactobacillic Acid: A Technical Guide

A comprehensive overview of the historical milestones, isolation methodologies, and structural elucidation of a unique bacterial fatty acid.

For Immediate Release

PITTSBURGH, PA – This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of lactobacillic acid, a unique cyclopropane-containing fatty acid first identified in the mid-20th century. This document is intended for researchers, scientists, and drug development professionals interested in the history of microbial lipid biochemistry and the methodologies for isolating and identifying novel fatty acids.

Executive Summary

This compound, systematically known as cis-11,12-methyleneoctadecanoic acid, is a C19 fatty acid distinguished by the presence of a cyclopropane (B1198618) ring within its acyl chain. Its discovery in the 1950s was a significant advancement in the understanding of bacterial lipid metabolism. Initially isolated from Lactobacillus species, it was later found to be identical to a previously discovered but misidentified compound, "phytomonic acid." This guide details the chronological history of its discovery, provides comprehensive experimental protocols for its isolation and analysis, presents its key physicochemical properties, and illustrates its biosynthetic pathway.

Historical Timeline of Discovery and Elucidation

The journey to understanding this compound involved several key discoveries over a number of years.

-

1938: Researchers first isolated an unusual fatty acid from the bacterium Agrobacterium tumefaciens (at the time referred to as Phytomonas tumefaciens). They named this compound "phytomonic acid".[1]

-

1950s: A research group at the University of Pittsburgh, while investigating the nutritional requirements of Lactobacillus species, discovered a novel fatty acid. They found that this lipid component was essential for the growth of Lactobacillus arabinosus (now classified as Lactobacillus plantarum) in the absence of the vitamin biotin.[1]

-

1950: Klaus Hofmann and R.A. Lucas formally reported the isolation of this new fatty acid from Lactobacillus arabinosus and proposed the name "this compound".[1] They determined its molecular formula to be C₁₉H₃₆O₂.[1]

-

1955: K. Hofmann and F. Tausig demonstrated that "phytomonic acid," isolated from A. tumefaciens, was in fact identical to this compound.[1] The earlier work on phytomonic acid had been hampered by sample contamination.[1]

-

1954-1958: Through a series of chemical degradation studies, Hofmann and his colleagues elucidated the structure of this compound, identifying it as a methyleneoctadecanoic acid and hypothesizing a cis configuration for the cyclopropane ring.[1]

-

1961: The fundamental principles of the biosynthesis of this compound were established.[1]

-

2005: A Canadian research group confirmed the cis stereochemistry of the cyclopropane ring.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₆O₂ | [1] |

| Molar Mass | 296.49 g/mol | [2] |

| Melting Point | 27.8–28.8 °C | [1] |

| Systematic Name | cis-11,12-Methyleneoctadecanoic acid | [2] |

| Alternative Names | (11R,12S)-Methyleneoctadecanoic acid, Phytomonic acid | [1] |

| Solubility | Soluble in acetone (B3395972), chloroform, diethyl ether, and petroleum ether. | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound from bacterial cultures.

Isolation and Purification of this compound from Lactobacillus plantarum

This protocol is based on the classical methods developed by Hofmann and colleagues, with modern adaptations.

4.1.1 Bacterial Cultivation and Cell Harvesting

-

Inoculum Preparation: Prepare a starter culture of Lactobacillus plantarum in MRS (de Man, Rogosa and Sharpe) broth and incubate at 37°C for 24 hours under anaerobic or microaerophilic conditions.

-

Large-Scale Culture: Inoculate a larger volume of MRS broth with the starter culture and incubate at 37°C until the late exponential or early stationary phase of growth is reached.[2]

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Washing: Wash the cell pellet twice with sterile distilled water to remove residual media components.

4.1.2 Lipid Extraction

-

Initial Extraction ("Free Lipids"): The cell pellet is suspended in acetone and refluxed for 3 hours. The acetone extract is then filtered. This process is repeated with diethyl ether to extract the "free" lipids.[1]

-

Hydrolysis ("Bound Lipids"): The remaining cell mass is subjected to acid hydrolysis (e.g., with 2M HCl) to cleave ester-bound fatty acids from phospholipids (B1166683) and other complex lipids.[1]

-

Extraction of Hydrolyzed Lipids: The acidified cell suspension is then extracted with diethyl ether or hexane (B92381) to recover the now "free" fatty acids. The organic phases from all extraction steps are combined.

4.1.3 Purification by Urea (B33335) Crystallization

Urea crystallization is an effective method for separating saturated and cyclopropane fatty acids from unsaturated fatty acids.

-

Preparation of Urea Solution: Prepare a saturated solution of urea in hot methanol (B129727) (60-70°C).

-

Formation of Adducts: Add the crude fatty acid extract to the hot urea-methanol solution. The ratio of urea to fatty acids should be approximately 3:1 (w/w). Stir until the mixture is homogenous.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then chill to 4-10°C for 12-24 hours. Saturated and cyclopropane fatty acids, including this compound, will form crystalline inclusion complexes (adducts) with urea, while unsaturated fatty acids remain in the filtrate.

-

Isolation of Adducts: Separate the urea-fatty acid adducts from the liquid phase by filtration.

-

Release of Fatty Acids: Decompose the adducts by adding hot water (approximately 75°C) to the crystals. This will dissolve the urea, releasing the fatty acids.

-

Final Extraction: Extract the released fatty acids from the aqueous solution using petroleum ether or hexane. Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified fatty acid mixture enriched in this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids must first be derivatized to their more volatile methyl esters (FAMEs).

4.2.1 Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Acid-Catalyzed Methylation:

-

To the dried lipid extract (approximately 1-20 mg), add 2 mL of 1.25 M HCl in anhydrous methanol.

-

Seal the reaction vessel and heat at 80°C for 1 hour.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Vortex vigorously to extract the FAMEs into the hexane layer.

-

Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

-

4.2.2 GC-MS Analysis

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar column like BPX-70 or a non-polar column like HP-5MS) coupled to a mass spectrometer.

-

Injection: Inject 1 µL of the FAMEs solution in splitless mode.

-

GC Conditions (Example):

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 10 minutes.

-

Injector Temperature: 250°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

-

Identification: The mass spectrum of this compound methyl ester will show a characteristic fragmentation pattern, which can be compared to spectral libraries for confirmation.

Visualizing Experimental Workflows and Biosynthesis

General Experimental Workflow for Isolation and Analysis

Caption: Workflow for this compound isolation and analysis.

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from cis-vaccenic acid.

Conclusion

The discovery of this compound marked a pivotal moment in microbial lipid research, revealing the existence of cyclopropane fatty acids in bacteria and their important physiological roles. The historical journey from its initial misidentification as "phytomonic acid" to the full elucidation of its structure and biosynthetic pathway showcases the iterative and collaborative nature of scientific progress. The experimental protocols detailed in this guide provide a robust framework for the isolation and characterization of this and other novel fatty acids, serving as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. Further research into the precise functions of this compound and other cyclopropane fatty acids in bacterial membranes continues to be an active and important area of investigation.

References

An In-Depth Technical Guide to Lactobacillic Acid: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobacillic acid, a unique cyclopropane-containing fatty acid, is a significant component of the cell membrane of various bacteria, most notably within the Lactobacillus genus. Its distinct chemical structure imparts specific physicochemical properties to bacterial membranes, influencing their fluidity, permeability, and resistance to environmental stressors. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and potential involvement in signaling pathways.

Structure and Chemical Properties

This compound, systematically named cis-11,12-methyleneoctadecanoic acid, is a 19-carbon saturated fatty acid. Its defining feature is a cyclopropane (B1198618) ring integrated into the fatty acid chain, which distinguishes it from more common straight-chain saturated and unsaturated fatty acids.

Chemical Structure:

The presence of the cyclopropane ring introduces a point of rigidity and alters the overall conformation of the acyl chain compared to its unsaturated precursor, cis-vaccenic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₂ | [1][2] |

| Molar Mass | 296.49 g/mol | [1] |

| Melting Point | 33-35 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents (e.g., hexane (B92381), chloroform (B151607), diethyl ether) | [1] |

| Appearance | Waxy solid at room temperature |

Table 1: Physicochemical Properties of this compound

Chemical Reactivity

This compound exhibits reactivity characteristic of both a carboxylic acid and a cyclopropane ring.

-

Esterification: The carboxyl group readily undergoes esterification with alcohols in the presence of an acid catalyst to form fatty acid methyl esters (FAMEs), a crucial step for analysis by gas chromatography.

-

Stability: As a saturated fatty acid, it is generally stable to oxidation.[1]

-

Ring Opening: The cyclopropane ring can undergo cleavage under certain conditions, such as treatment with strong acids or catalytic hydrogenation at high pressure and temperature. It has been shown to react with hydrogen bromide.[1]

Experimental Protocols

Isolation and Purification of this compound from Lactobacillus Cultures

This protocol outlines the extraction of total lipids from Lactobacillus cells and the subsequent purification of this compound.

Workflow for this compound Isolation and Purification:

Caption: Workflow for isolating and purifying this compound.

Methodology:

-

Cell Culture and Harvesting:

-

Inoculate a suitable Lactobacillus strain (e.g., Lactobacillus plantarum) in De Man, Rogosa and Sharpe (MRS) broth.

-

Incubate the culture under anaerobic conditions at 37°C until the late logarithmic or early stationary phase of growth, as cyclopropane fatty acid synthesis is often induced at this stage.

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

-

-

Total Lipid Extraction (Modified Bligh & Dyer Method):

-

Resuspend the cell pellet in 1 mL of methanol.

-

Add 2 mL of chloroform and 0.8 mL of distilled water to the cell suspension.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Saponification and Fatty Acid Liberation:

-

To the dried lipid extract, add 2 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH).

-

Incubate at 60°C for 15 minutes to saponify the lipids, converting fatty acid esters to their potassium salts.

-

After cooling, add 2 mL of distilled water and acidify the mixture to pH 2 with 6 M hydrochloric acid (HCl) to protonate the fatty acids.

-

-

Free Fatty Acid Extraction:

-

Extract the free fatty acids by adding 3 mL of hexane and vortexing thoroughly.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Collect the upper hexane layer containing the free fatty acids. Repeat the extraction twice more.

-

Pool the hexane extracts and dry under a stream of nitrogen.

-

-

Purification by Silica Gel Chromatography:

-

Prepare a small silica gel column in a Pasteur pipette.

-

Dissolve the dried fatty acid extract in a minimal volume of hexane.

-

Load the sample onto the column.

-

Elute with a gradient of diethyl ether in hexane to separate different fatty acid classes. This compound will elute with the saturated fatty acid fraction.

-

Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing this compound.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound must first be converted to its volatile methyl ester derivative (FAME).

Workflow for GC-MS Analysis of this compound:

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

-

Methyl Ester Synthesis:

-

To the purified this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Incubate the mixture at 60°C for 1 hour.

-

After cooling, add 1 mL of distilled water and 2 mL of hexane.

-

Vortex vigorously and allow the phases to separate.

-

Collect the upper hexane layer containing the this compound methyl ester.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

Expected Results: The this compound methyl ester will have a characteristic retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 310.5 and characteristic fragmentation patterns.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR):

The proton NMR spectrum of this compound will show characteristic signals for the cyclopropane ring protons at unusually high field (upfield) compared to other aliphatic protons.

-

-CH₂- (cyclopropane): ~ -0.3 to 0.6 ppm

-

-CH- (cyclopropane): ~ 0.6 to 0.8 ppm

-

-CH₂-COOH: ~ 2.3 ppm (triplet)

-

-CH₃: ~ 0.9 ppm (triplet)

-

-CH₂- (chain): ~ 1.2-1.6 ppm (multiplets)

¹³C NMR (Carbon-13 NMR):

The carbon-13 NMR spectrum will also display distinctive signals for the cyclopropane carbons.

-

-CH₂- (cyclopropane): ~ 10-15 ppm

-

-CH- (cyclopropane): ~ 15-20 ppm

-

-COOH: ~ 180 ppm

-

-CH₃: ~ 14 ppm

-

-CH₂- (chain): ~ 20-35 ppm

Biological Activity and Signaling Pathways

The precise biological roles of this compound are still under investigation, but it is known to be crucial for the survival and function of the bacteria that produce it. The presence of cyclopropane fatty acids in the cell membrane is thought to increase the rigidity and decrease the permeability of the membrane, providing protection against environmental stresses such as low pH and osmotic shock.

While direct signaling pathways initiated by this compound in host cells are not yet fully elucidated, the broader context of how Lactobacillus species and their cell wall components interact with the host immune system provides important clues. It is plausible that this compound, as a key membrane component, could play a role in these interactions.

Potential Involvement in Signaling Pathways

Lactobacillus species are known to modulate host immune responses through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Lipoteichoic acid (LTA), a major component of the Gram-positive bacterial cell wall, is a well-known TLR2 ligand. Given that this compound is an integral part of the membrane lipids that anchor LTA, it may indirectly influence TLR2 signaling.

Hypothesized Signaling Cascade:

Caption: Hypothesized role of this compound in TLR2 signaling.

Further research is required to determine the direct effects of purified this compound on immune cells and to dissect its specific contribution to the immunomodulatory properties of Lactobacillus species.

Conclusion

This compound is a fascinating and important fatty acid with a unique structure that confers specific properties to bacterial membranes. This guide has provided a detailed overview of its chemical nature, methods for its study, and potential biological roles. A deeper understanding of this compound and its interactions with host systems holds promise for the development of novel probiotics and therapeutic agents. The detailed protocols provided herein should serve as a valuable resource for researchers in this field.

References

The Biosynthesis of Lactobacillic Acid: A Deep Dive into Bacterial Cyclopropane Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of lactobacillic acid, a key cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of various bacteria, particularly within the genus Lactobacillus. Understanding this pathway is crucial for researchers in microbiology, biochemistry, and drug development, as CFAs play a significant role in bacterial stress responses, membrane fluidity, and pathogenesis. This document details the core biochemical reactions, key enzymes, quantitative data, and experimental protocols relevant to the study of this compound synthesis.

The Core Biosynthetic Pathway

The synthesis of this compound is a post-synthetic modification of existing unsaturated fatty acids within the bacterial cell membrane. The primary precursor for this compound is vaccenic acid (cis-11-octadecenoic acid), an 18-carbon monounsaturated fatty acid. The key enzymatic step involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of vaccenic acid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS) .

The overall reaction can be summarized as follows:

Vaccenic acid (in phospholipid) + S-adenosyl-L-methionine (SAM) → this compound (in phospholipid) + S-adenosyl-L-homocysteine (SAH)

This conversion occurs on the acyl chains of intact phospholipids (B1166683) in the bacterial membrane, highlighting that the substrate for CFAS is not a free fatty acid but rather a phospholipid molecule.

Quantitative Data

Kinetic Parameters of Cyclopropane Fatty Acid Synthase

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |

| Escherichia coli | S-adenosyl-L-methionine | 80 | 4 | [1] |

Fatty Acid Composition of Lactobacillus Species

The presence and abundance of this compound vary among different Lactobacillus species and are also influenced by growth conditions. Below is a summary of the fatty acid composition of selected Lactobacillus species, highlighting the percentage of this compound.

| Lactobacillus Species | Growth Phase | This compound (% of total fatty acids) | Precursor (Vaccenic Acid) (% of total fatty acids) | Reference |

| L. fermentum | Stationary | 21 - 34 | Not specified | [2] |

| L. buchneri | Stationary | 21 - 34 | Not specified | [2] |

| L. helveticus | Not specified | >15 | Present | [3] |

| L. casei | Stationary | >15 | Present | [3] |

| L. plantarum | Stationary | >15 | Present | [3] |

| L. brevis | Stationary | >15 | Present | [3] |

| L. delbrueckii | Stationary | >15 | Present | [3] |

| L. acidophilus | Stationary | >15 | Present | [3] |

| L. lactis | Stationary | >15 | Present | [3] |

| L. bulgaricus | Stationary | >15 | Present | [3] |

Experimental Protocols

Assay for Cyclopropane Fatty Acid Synthase (CFAS) Activity

This protocol describes a coupled spectrophotometric assay to determine CFAS activity by measuring the production of S-adenosyl-L-homocysteine (SAH).

Materials:

-

Purified CFAS enzyme

-

Phospholipid vesicles containing an unsaturated fatty acid (e.g., dioleoyl-sn-glycero-3-phosphocholine)

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine nucleosidase (SAHN)

-

S-ribosylhomocysteinase (LuxS)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, phospholipid vesicles, SAHN, and LuxS.

-

Initiate the reaction: Add the purified CFAS enzyme and SAM to the reaction mixture. The final volume should be standardized for all assays.

-

Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Stop the reaction: Terminate the reaction by adding a stop solution, such as an equal volume of 10% trichloroacetic acid (TCA).

-

Quantify homocysteine:

-

Centrifuge the stopped reaction mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add DTNB solution to the supernatant. A yellow color will develop due to the reaction of DTNB with the free thiol group of homocysteine.

-

-

Measure absorbance: Read the absorbance at 412 nm using a spectrophotometer.

-

Calculate activity: Use a standard curve of known homocysteine concentrations to determine the amount of SAH produced, and subsequently, the activity of the CFAS enzyme.

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the steps for extracting and analyzing the fatty acid methyl esters (FAMEs) from bacterial cells to quantify this compound.

Materials:

-

Bacterial cell culture

-

Centrifuge

-

Lyophilizer (optional)

-

Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

-

Organic solvent for extraction (e.g., hexane)

-

Anhydrous sodium sulfate

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like BPX70)

-

FAME standards (including a this compound standard)

Procedure:

-

Cell Harvesting:

-

Grow the bacterial culture to the desired growth phase (e.g., stationary phase).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer or saline solution.

-

The cell pellet can be lyophilized for dry weight determination and storage.

-

-

Lipid Extraction and Transesterification:

-

To the cell pellet, add the transesterification reagent (e.g., 2 mL of 5% methanolic HCl).

-

Heat the mixture in a sealed tube at a specific temperature and duration (e.g., 80°C for 2 hours) to convert fatty acids to their methyl esters (FAMEs).

-

-

FAME Extraction:

-

After cooling, add water and an organic solvent (e.g., hexane) to the tube.

-

Vortex thoroughly to extract the FAMEs into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the upper organic layer containing the FAMEs.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAME extract into the GC.

-

Run the GC with an appropriate temperature program to separate the different FAMEs.

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of this compound and other fatty acids by comparing their peak areas to those of known standards.

-

References

The Genesis of a Unique Fatty Acid: A Technical Guide to the Precursor and Biosynthesis of Lactobacillic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of lactobacillic acid, a unique cyclopropane-containing fatty acid found in various bacteria, including the genus Lactobacillus. A thorough understanding of this pathway, its precursor, and the enzymes involved is critical for researchers in microbiology, biochemistry, and drug development, as alterations in membrane composition, including the presence of this compound, can significantly impact bacterial survival, virulence, and resistance to environmental stressors.

The Precursor: cis-Vaccenic Acid

The direct precursor to this compound is ** cis-vaccenic acid** (cis-11-octadecenoic acid), an unsaturated fatty acid.[1] The biosynthesis of this compound from cis-vaccenic acid is a post-synthetic modification of existing phospholipid molecules within the bacterial cell membrane.[1] This conversion typically occurs as bacterial cultures transition from the exponential to the stationary phase of growth, a period often associated with environmental stress.[1] The introduction of a cyclopropane (B1198618) ring into the fatty acid chain alters the physical properties of the cell membrane, contributing to increased rigidity and resistance to various stresses, including low pH and the presence of ethanol.[1]

The Biosynthetic Pathway: An Enzymatic Overview

The conversion of cis-vaccenic acid to this compound is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS) . This enzyme facilitates the transfer of a methylene (B1212753) group from the donor molecule, ** S-adenosyl-L-methionine (SAM)**, across the double bond of the cis-vaccenic acid acyl chain within a phospholipid.[1] The reaction results in the formation of a cyclopropane ring and the release of S-adenosyl-L-homocysteine (SAH).[1]

The overall reaction can be summarized as follows:

cis-Vaccenyl-phospholipid + S-Adenosyl-L-methionine → Lactobacillyl-phospholipid + S-Adenosyl-L-homocysteine

Below is a diagram illustrating this key biosynthetic pathway.

Caption: Biosynthetic pathway of this compound from cis-vaccenic acid.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound, focusing on the enzyme kinetics of cyclopropane fatty acid synthase and the inhibitory effects of various compounds.

Table 1: Kinetic Parameters of E. coli Cyclopropane Fatty Acid Synthase

| Parameter | Value | Substrate |

| Km | 80 µM | S-Adenosyl-L-methionine |

| kcat | 4 min-1 | - |

Source: Guianvarc'h et al., 2006

Table 2: Inhibition of E. coli Cyclopropane Fatty Acid Synthase

| Inhibitor | IC50 | Ki | Type of Inhibition | Notes |

| Sinefungin | - | - | - | Potent inhibitor. |

| Dioctylamine | - | 130 nM | Competitive with respect to phospholipids | Most potent inhibitor identified in the study. |

| Synthetic AdoHcy analog | 1 - 10 µM | 6 µM (apparent) | Bisubstrate analog | Active in vivo. |

| Indoloquinolizine derivative | 1 - 10 µM | - | - | - |

Source: Courtois et al., 2008

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its precursor, as well as an assay for the enzymatic activity of cyclopropane fatty acid synthase.

Analysis of Bacterial Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of total fatty acids from bacterial cells.

I. Materials and Reagents:

-

Bacterial cell culture

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

BF3-methanol solution (14% w/v) or 1.25 M HCl in methanol

-

Hexane (B92381) (GC grade)

-

Internal standard (e.g., heptadecanoic acid)

-

Fatty acid methyl ester (FAME) standards (including cis-vaccenic acid and this compound)

II. Experimental Workflow:

Caption: Workflow for the GC-MS analysis of bacterial fatty acids.

III. Detailed Methodology:

-

Cell Harvesting and Washing: Harvest bacterial cells from a culture in the stationary phase by centrifugation. Wash the cell pellet with a 0.9% NaCl solution to remove residual media components and repeat the centrifugation.

-

Lyophilization: Freeze-dry the washed cell pellet to obtain a constant dry weight.

-

Lipid Extraction: Extract total lipids from the lyophilized cells using a modified Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase mixture. After extraction, add chloroform and water to separate the phases. The lower chloroform phase containing the lipids is collected.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a known amount of internal standard. Transesterify the fatty acids to their methyl esters by heating with 14% BF3-methanol or 1.25 M HCl in methanol.

-

FAMEs Extraction: After cooling, add water and extract the FAMEs with hexane. The upper hexane layer is carefully collected and dried over anhydrous sodium sulfate.

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry. Use a suitable capillary column (e.g., a polar column like BPX70) for the separation of fatty acid isomers.

-

Quantification: Identify and quantify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards. Calculate the concentration of each fatty acid relative to the internal standard.

In Vitro Assay of Cyclopropane Fatty Acid Synthase Activity

This protocol describes a colorimetric assay to measure the activity of CFAS by quantifying the production of S-adenosyl-L-homocysteine (SAH).

I. Principle: The assay is a coupled-enzyme assay. The SAH produced by CFAS is hydrolyzed to S-ribosylhomocysteine and adenine (B156593) by SAH hydrolase. Subsequently, S-ribosylhomocysteine is cleaved by S-ribosylhomocysteinase to yield homocysteine and ribose. The free thiol group of homocysteine is then quantified spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which produces a yellow-colored product (2-nitro-5-thiobenzoate) with an absorbance maximum at 412 nm.

II. Materials and Reagents:

-

Purified Cyclopropane Fatty Acid Synthase (CFAS)

-

S-Adenosyl-L-methionine (SAM)

-

Phospholipid vesicles containing cis-vaccenic acid (e.g., from E. coli total lipid extract)

-

S-Adenosyl-L-homocysteine hydrolase (SAHH)

-

S-Ribosylhomocysteinase

-

Ellman's reagent (DTNB)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM DTT)

III. Experimental Workflow:

Caption: Workflow for the in vitro colorimetric assay of CFAS activity.

IV. Detailed Methodology:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing the reaction buffer, phospholipid vesicles (substrate), SAH hydrolase, S-ribosylhomocysteinase, and DTNB.

-

Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37 °C) for a few minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add SAM to the reaction mixture. Initiate the enzymatic reaction by adding a known amount of purified CFAS.

-

Absorbance Monitoring: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Activity Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The concentration of the product can be determined using the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified assay conditions.

This comprehensive guide provides a foundational understanding of the biosynthesis of this compound, offering valuable data and protocols for researchers investigating bacterial membrane physiology and potential targets for antimicrobial drug development.

References

The Pivotal Role of Lactobacillic Acid in Bacterial Cell Membrane Adaptation and Survival

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillic acid, a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of various bacteria, particularly within the genus Lactobacillus, plays a critical role in the adaptation and survival of these microorganisms under stressful environmental conditions. This technical guide provides an in-depth exploration of the synthesis, incorporation, and multifaceted functions of this compound in bacterial cell membranes. It delves into the quantitative effects of this unique fatty acid on membrane biophysical properties, outlines detailed experimental protocols for its study, and presents key signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating bacterial physiology, stress response mechanisms, and novel antimicrobial targets.

Introduction

Bacterial cell membranes are dynamic structures that must constantly adapt to changes in the external environment to maintain cellular integrity and function. One of the key adaptive strategies employed by many bacteria is the modification of their membrane lipid composition. This compound (cis-11,12-methyleneoctadecanoic acid), a 19-carbon cyclopropane fatty acid, is a significant component of the cell membrane in numerous bacterial species.[1] Its synthesis and incorporation into the membrane are particularly prominent as bacteria enter the stationary phase of growth or encounter stressful conditions such as low pH and temperature fluctuations.[1][2]

The presence of the cyclopropane ring introduces a unique kinked and rigid structure to the fatty acid chain, which in turn modulates the physical properties of the cell membrane.[3] This guide will elucidate the critical role of this compound in enhancing bacterial resilience, with a focus on its impact on membrane fluidity, permeability, and overall stability.

Biosynthesis of this compound

This compound is not synthesized de novo but is rather formed through the modification of a pre-existing unsaturated fatty acid, cis-vaccenic acid (cis-11-octadecenoic acid), which is already incorporated into membrane phospholipids.[1] This conversion is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.

The synthesis primarily occurs during the late exponential and early stationary phases of bacterial growth.[1] The reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of the acyl chain of a phospholipid.[4]

Regulation of this compound Synthesis

The expression of the cfa gene, which encodes CFA synthase, is tightly regulated in response to various environmental cues and growth phases. In many bacteria, the alternative sigma factor RpoS (σS) plays a crucial role in upregulating cfa expression as cells enter the stationary phase.[5]

Recent studies have revealed a complex post-transcriptional regulatory network involving small RNAs (sRNAs) that fine-tune cfa expression.[3][6][7] In Escherichia coli, for instance, the sRNA RydC has been shown to stabilize cfa mRNA, leading to increased production of CFA synthase.[8] This regulation is further modulated by other sRNAs such as ArrS and CpxQ, which also bind to the cfa mRNA 5' untranslated region (UTR).[6] The transcription of rydC itself is repressed by the GntR-family transcription factor YieP.[1][3][7] Furthermore, the sRNA FnrS can indirectly activate rydC and, consequently, cfa by repressing the translation of yieP.[3][7][8] Conversely, the sRNA OmrB can antagonize the activity of RydC on cfa.[3][7][8] This intricate network allows bacteria to precisely control the level of cyclopropanation in their membranes in response to specific stresses.

cfa gene expression.Role in Modulating Membrane Properties

The incorporation of this compound into the cell membrane has profound effects on its biophysical properties, which are crucial for bacterial adaptation to environmental stresses.

Membrane Fluidity

Membrane fluidity is essential for various cellular processes, including the function of membrane-bound proteins and transport across the membrane. This compound, with its rigid cyclopropane ring, decreases membrane fluidity.[2] This is particularly important in response to cold shock, where a decrease in temperature would otherwise lead to a more rigid, gel-like state. The presence of this compound helps to maintain an optimal level of fluidity under such conditions.[3]

Conversely, under acid stress, an increase in the proportion of saturated and cyclopropane fatty acids leads to a more ordered and less fluid membrane, which is thought to enhance survival.[2]

Table 1: Influence of Fatty Acid Composition on Membrane Fluidity and Stress Resistance in Lactobacillus

| Bacterial Strain | Growth/Stress Condition | Key Fatty Acid Changes | Effect on Membrane Fluidity (Fluorescence Anisotropy) | Effect on Stress Survival | Reference |

| Lactobacillus buchneri R1102 | Stationary Phase | ↑ cycC19:0, ↓ Unsaturated/Saturated ratio | ↓ Fluidity (Higher anisotropy) | Detrimental for acidification activity after freezing | [2] |

| Lactobacillus acidophilus CRL 640 | Growth at 25°C vs 37°C | ↓ C19-cyc, ↑ C18:2, ↑ C16:0 | ↑ Fluidity (Lower anisotropy and Laurdan GP) | Increased resistance to freeze-thaw | [4] |

| Lactobacillus delbrueckii | Acid Pre-stress | Altered fatty acid composition | ↓ Fluidity (Rigidification) | Adaptation to acid stress | [9] |

| Lacticaseibacillus rhamnosus B6 | Cold Stress (4°C) | ↑ Unsaturated fatty acids, ↑ UFA/SFA ratio | ↑ Fluidity | Enhanced cryotolerance (53% survival) | [10] |

Note: cycC19:0 refers to this compound. "↑" indicates an increase, and "↓" indicates a decrease.

Membrane Permeability and Stability

The altered packing of lipid acyl chains due to the presence of this compound also affects membrane permeability. A less fluid membrane is generally less permeable to protons, which is a crucial advantage under acidic conditions, helping to maintain the intracellular pH.[11]

Studies on Lactobacillus acidophilus have shown that changes in the lipid profile, including the content of cyclopropane fatty acids, influence the membrane's permeability to bile salts and ions like Na+.[4] A higher ratio of glycolipids to phospholipids, associated with a decrease in this compound, was found to enhance membrane stability.[4]

Role in Stress Tolerance

The primary physiological role of this compound is to enhance the survival of bacteria under various stress conditions.

Acid Stress Resistance

Lactic acid bacteria, by their very nature, produce acidic end products, leading to a self-imposed acidic environment. The ability to tolerate low pH is therefore critical for their survival. The conversion of unsaturated fatty acids to cyclopropane fatty acids is a key mechanism for acid tolerance.[12] Mutants deficient in CFA synthesis are often more sensitive to acid stress.[6]

Table 2: Survival of Lactobacillus Strains Under Acidic Conditions

| Strain | pH Condition | Exposure Time | Survival Rate (%) | Reference |

| Acetilactobacillus jinshanensis subsp. aerogenes Z-1 | pH 3.0 | 1 hour | 77.2% | [13] |

| Lactobacillus strains (various) | pH 3.0 | 4 hours | >80% for tolerant strains | [14] |

| Lactobacillus rhamnosus GG | pH 2.0 (in simulated gastric juice with glucose) | 90 minutes | Significantly enhanced (up to 6-log10 increase) | [15] |

| Parental Lactobacillus casei | pH 3.3 (lactic acid) | 3 hours | 0.12% | [13] |

| Acid-evolved Lactobacillus casei | pH 3.3 (lactic acid) | 3 hours | 38.2% | [13] |

Cold and Freeze-Thaw Stress

The modulation of membrane fluidity by this compound is also crucial for survival at low temperatures. While an increase in unsaturated fatty acids is a common response to cold, the formation of cyclopropane fatty acids provides an alternative mechanism to maintain membrane function during freezing and thawing.[2][16]

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction of total fatty acids from bacterial cells and their analysis by GC-MS to quantify this compound.

1. Cell Culture and Harvesting:

-

Culture the Lactobacillus strain of interest in an appropriate broth medium (e.g., MRS broth) to the desired growth phase (exponential or stationary).

-

Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium.

2. Lipid Extraction:

-

Perform a total lipid extraction using a modified Bligh-Dyer method.

-

Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

-

After a period of incubation with agitation, induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

3. Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a solution of 0.5 M sodium methoxide (B1231860) in methanol.

-

Incubate at room temperature for 30 minutes to transesterify the fatty acids.

-

Neutralize the reaction with 1 M acetic acid.

-

Extract the FAMEs with hexane (B92381).

-

Dry the hexane phase under nitrogen.

4. GC-MS Analysis:

-

Resuspend the FAMEs in a suitable solvent (e.g., hexane) for injection.

-

Use a GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

The oven temperature program should be optimized to separate the FAMEs of interest. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.[17][18]

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of this compound relative to other fatty acids by integrating the peak areas. For absolute quantification, an internal standard (e.g., a fatty acid not present in the sample) should be added at the beginning of the extraction process.[17][18]

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure bulk membrane fluidity.

1. Cell Preparation and Staining:

-

Grow and harvest bacterial cells as described in section 5.1.

-

Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to a standardized optical density (e.g., OD600 of 0.5).

-

Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone) at a concentration of approximately 2 mM.

-

Add the DPH stock solution to the cell suspension to a final concentration of 1-2 µM.

-

Incubate the cell suspension with DPH in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.

2. Fluorescence Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers.

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, using a vertical emission polarizer.

-

Measure the fluorescence intensities parallel (IHV) and perpendicular (IHH) to the horizontally polarized excitation light, using a horizontal emission polarizer.

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor, calculated as G = IHV / IHH.

3. Interpretation:

-

A higher anisotropy value indicates lower rotational mobility of the DPH probe, which corresponds to a more ordered or less fluid membrane.

-

A lower anisotropy value indicates higher rotational mobility of the probe and a more fluid membrane.

Conclusion and Future Directions

This compound is a key player in the adaptive response of many bacteria to environmental challenges. Its synthesis, regulated by a complex network of transcriptional and post-transcriptional factors, leads to significant alterations in the biophysical properties of the cell membrane. The resulting decrease in membrane fluidity and permeability confers enhanced resistance to acid, cold, and other stresses.

For drug development professionals, the enzymes involved in the CFA synthesis pathway, such as CFA synthase, represent potential targets for novel antimicrobial agents. Inhibiting the production of this compound could render pathogenic bacteria more susceptible to environmental stresses and host defense mechanisms.

Future research should focus on obtaining more precise quantitative data on the relationship between this compound content and specific membrane properties like thickness and the permeability of different solutes. Advanced techniques such as cryo-electron microscopy could provide unprecedented insights into the structural changes in the membrane induced by this unique fatty acid. A deeper understanding of the intricate regulatory networks controlling cfa expression in various bacterial species will also be crucial for a complete picture of this important adaptive mechanism.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Membrane fatty acid composition and fluidity are involved in the resistance to freezing of Lactobacillus buchneri R1102 and Bifidobacterium longum R0175 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Permeability and stability properties of membranes formed by lipids extracted from Lactobacillus acidophilus grown at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of ppGpp on Escherichia coli Cyclopropane Fatty Acid Synthesis Is Mediated through the RpoS Sigma Factor (ςS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional and post-transcriptional mechanisms modulate cyclopropane fatty acid synthase through small RNAs in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Cold stress enhances cryotolerance in Lacticaseibacillus rhamnosus B6 via membrane lipid remodeling and differential protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acid tolerance of Lactobacillus spp. on root carious lesions: A complex and multifaceted response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insight into the acid tolerance mechanism of Acetilactobacillus jinshanensis subsp. aerogenes Z-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Survival of Probiotic Lactobacilli in Acidic Environments Is Enhanced in the Presence of Metabolizable Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of growth temperature on cryotolerance and lipid composition of Lactobacillus acidophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. microbiologyjournal.org [microbiologyjournal.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Physiological Significance of Lactobacillic Acid for Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillic acid, a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of various bacteria, plays a crucial role in cellular adaptation and survival under stressful environmental conditions. This technical guide provides an in-depth exploration of the physiological significance of this compound, with a focus on its biosynthesis, its impact on membrane biophysics, and its role in stress response mechanisms. We delve into the experimental protocols used to study this unique fatty acid and present quantitative data to illustrate its effects. Furthermore, this guide explores the potential of this compound biosynthesis as a novel target for antimicrobial drug development.

Introduction

Lactic acid bacteria (LAB) are a diverse group of microorganisms with significant roles in food fermentation, probiotics, and as part of the natural microbiota of humans and animals.[1][2][3] Their ability to thrive in diverse and often harsh environments is, in part, due to the unique composition of their cell membranes.[4][5] One key component contributing to this resilience is this compound (cis-11,12-methyleneoctadecanoic acid), a cyclopropane fatty acid derived from oleic acid.[6][7] This document serves as a comprehensive resource on the multifaceted physiological roles of this compound in bacteria.

Biosynthesis of this compound

The synthesis of this compound is a modification of a pre-existing unsaturated fatty acid within the phospholipid bilayer. The key enzyme responsible for this conversion is cyclopropane fatty acid (CFA) synthase.

The biosynthetic pathway can be summarized as follows:

-

Unsaturated Fatty Acid Precursor : The pathway begins with an unsaturated fatty acid, typically oleic acid (C18:1) or vaccenic acid (C18:1), already incorporated into a membrane phospholipid.[7]

-

Methyl Group Donation : S-adenosyl-L-methionine (SAM) serves as the methyl group donor.

-

Cyclopropanation : The CFA synthase enzyme catalyzes the transfer of a methylene (B1212753) group from SAM across the double bond of the unsaturated fatty acid acyl chain, forming a cyclopropane ring.[8]

This post-synthetic modification of membrane lipids allows bacteria to alter their membrane composition in response to environmental cues without the need for de novo fatty acid synthesis.

Figure 1: Biosynthesis of this compound.

Role in Membrane Structure and Function

The incorporation of this compound into the cell membrane has profound effects on its biophysical properties, primarily by influencing membrane fluidity.

Modulation of Membrane Fluidity

The cyclopropane ring of this compound introduces a kink in the fatty acid chain, similar to a cis double bond, which disrupts the tight packing of the lipid acyl chains.[7] This disruption increases the membrane's fluidity. However, the rigid cyclopropane ring also increases the steric hindrance compared to a double bond, leading to a more ordered and stable membrane, particularly at higher temperatures. This dual effect allows bacteria to maintain optimal membrane fluidity across a range of environmental conditions.[6][9]

Data on Fatty Acid Composition and Membrane Fluidity

The relative abundance of this compound often changes in response to the bacterial growth phase and environmental stressors.

| Bacterial Strain | Growth Phase | Unsaturated/Saturated Ratio | Cyclic/Saturated Ratio | Membrane Fluidity | Reference |

| Lactobacillus buchneri R1102 | Exponential | Higher | Lower | Higher | [6] |

| Lactobacillus buchneri R1102 | Stationary | Lower | Higher | Lower | [6] |

| Bifidobacterium longum R0175 | Exponential | Higher | N/A | Higher | [6] |

| Bifidobacterium longum R0175 | Stationary | Lower | N/A | Lower | [6] |

Table 1: Changes in Membrane Fatty Acid Composition and Fluidity with Growth Phase. [6]

Physiological Significance in Stress Response

The ability to modify membrane composition through the synthesis of this compound is a key strategy for bacterial survival under various stress conditions.[4][5][10][11]

Acid Stress

Lactic acid bacteria, by their very nature, produce acidic end-products during fermentation, leading to a self-imposed acid stress.[4] The accumulation of this compound in the membrane is a crucial component of the acid tolerance response (ATR).[12] The increased membrane order and stability provided by cyclopropane fatty acids help to reduce the permeability of the membrane to protons, thus maintaining the intracellular pH. In acidic environments, Lactobacillus species have been shown to upregulate mechanisms to counteract the low pH, including the F0F1-ATPase system and the production of chaperones.[13][14]

Temperature Stress

Changes in temperature significantly impact membrane fluidity. At low temperatures, membranes become more rigid, while at high temperatures, they become more fluid. The synthesis of this compound can help to counteract these effects. For instance, in response to cold stress, some bacteria increase the proportion of unsaturated fatty acids to maintain membrane fluidity. Conversely, an increase in cyclic fatty acids like this compound can help stabilize the membrane at higher temperatures.[6]

Other Stresses

The presence of this compound has also been linked to resistance against other environmental insults, including osmotic stress and the presence of toxic compounds.[8][11] The altered membrane properties can reduce the influx of harmful substances and help maintain cellular integrity.

Figure 2: Role of this compound in Stress Response.

This compound Synthesis as a Drug Target

The unique nature of cyclopropane fatty acids in bacteria and their absence in eukaryotes make the CFA synthase enzyme an attractive target for the development of novel antimicrobial agents.[8] Inhibition of CFA synthase could render pathogenic bacteria more susceptible to host immune defenses and conventional antibiotics, particularly in acidic environments like the stomach or within phagosomes.

Rationale for Targeting CFA Synthase

-

Specificity : The enzyme is present in many bacterial species but not in humans.

-

Vulnerability : Disrupting membrane integrity and stress response mechanisms can weaken the pathogen.

-

Synergy : Inhibitors of CFA synthase could be used in combination with other antibiotics to enhance their efficacy.

Research into small molecule inhibitors of CFA synthase is an active area of investigation with the potential to yield a new class of antimicrobial drugs.

Experimental Protocols

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for identifying and quantifying the fatty acid composition of bacterial membranes.[15][16][17]

-

Cell Culture and Harvesting : Grow bacterial cultures to the desired growth phase. Harvest cells by centrifugation.

-

Lipid Extraction : Extract total lipids from the bacterial pellet using a chloroform:methanol solvent system (e.g., Bligh-Dyer method).[17]

-

Saponification and Methylation : Saponify the lipid extract with a strong base (e.g., NaOH in methanol) to release the fatty acids. Methylate the free fatty acids using a methylating agent (e.g., BF3-methanol) to form fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs : Extract the FAMEs into an organic solvent such as hexane.

-

GC-MS Analysis : Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer. The fatty acids are separated based on their boiling points and identified by their mass spectra.

-

Quantification : The relative abundance of each fatty acid is determined by integrating the area under its corresponding peak in the chromatogram.

Figure 3: Workflow for FAME Analysis by GC-MS.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to assess the fluidity of lipid bilayers.[18] It utilizes fluorescent probes that intercalate into the membrane.

-

Preparation of Cell Suspension or Liposomes : Prepare a suspension of bacterial cells or liposomes (model membranes) at a known concentration.

-

Labeling with Fluorescent Probe : Incubate the cell or liposome (B1194612) suspension with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan.[18][19]

-

Fluorescence Measurement : Place the labeled sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of the emitted light that is polarized both parallel and perpendicular to the excitation light.

-

Calculation of Anisotropy (r) : Anisotropy is calculated using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the emission polarizer oriented vertically and horizontally, respectively, and G is a correction factor.

-

Interpretation : A higher anisotropy value indicates lower membrane fluidity (more ordered membrane), while a lower anisotropy value corresponds to higher membrane fluidity.

Conclusion and Future Directions

This compound is a vital component of the bacterial cell membrane, playing a critical role in maintaining membrane integrity and function, particularly under conditions of environmental stress. Its biosynthesis and physiological effects are well-documented, yet further research is needed to fully elucidate the complex regulatory networks that control its production and its precise interactions with other membrane components. The CFA synthase enzyme presents a promising target for the development of novel antimicrobial therapies. Future work should focus on high-throughput screening for inhibitors of this enzyme and on understanding the broader implications of manipulating CFA content in both pathogenic and beneficial bacteria. This in-depth understanding will be invaluable for researchers, scientists, and drug development professionals working to harness the power of microorganisms and combat infectious diseases.

References

- 1. Lactobacillus Stress Responses [caister.com]

- 2. Lactic acid bacteria - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Stress Physiology of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [bia.unibz.it]

- 6. Membrane fatty acid composition and fluidity are involved in the resistance to freezing of Lactobacillus buchneri R1102 and Bifidobacterium longum R0175 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factors influencing the membrane fluidity and the impact on production of lactic acid bacteria starters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stress response in lactic acid bacteria and its implications in probiotic | PPTX [slideshare.net]

- 11. Stress responses in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Cell Surface Architecture of Lactobacilli in Host-Microbe Interactions in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulatory mechanisms and applications of Lactobacillus biofilms in the food industry [frontiersin.org]

- 14. Regulatory mechanisms and applications of Lactobacillus biofilms in the food industry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple procedure for detecting the presence of cyclopropane fatty acids in bacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. mdpi.com [mdpi.com]

- 19. dc.etsu.edu [dc.etsu.edu]

Lactobacillic Acid: A Cyclopropane Fatty Acid at the Core of Bacterial Adaptation and Survival

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobacillic acid, a C19 cyclopropane (B1198618) fatty acid (CFA), is a significant component of the cell membrane of various bacteria, most notably within the genus Lactobacillus. Its unique chemical structure, featuring a cyclopropane ring within the acyl chain, imparts distinct physicochemical properties to the bacterial membrane. This guide provides a comprehensive technical overview of this compound, focusing on its biosynthesis, its role in membrane structure and function, and its implications for bacterial physiology and survival. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into the fundamental biology of this fascinating molecule and its potential as a target for novel therapeutic strategies.

Physicochemical Properties and Occurrence

This compound, or cis-11,12-methyleneoctadecanoic acid, is a saturated fatty acid with the molecular formula C₁₉H₃₆O₂. The presence of the cyclopropane ring introduces a kink in the fatty acid chain, similar to that of a cis-unsaturated double bond, which has profound effects on the packing of phospholipids (B1166683) in the cell membrane.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₂ | [1] |

| Molar Mass | 296.49 g/mol | [1] |

| Melting Point | 27.8–28.8 °C | [1] |

| Solubility | Soluble in acetone, chloroform, diethyl ether, and petroleum ether | [1] |

| IUPAC Name | 10-(2-hexylcyclopropyl)decanoic acid | [1] |

This compound is primarily found in the membrane phospholipids of various species of Lactobacillus and other bacteria. Its abundance can vary significantly depending on the bacterial species, growth phase, and environmental conditions such as temperature and pH.[2][3]

Table 2: Percentage of this compound in Total Fatty Acids of Selected Lactobacillus Species

| Lactobacillus Species | Growth Phase | This compound (%) | Reference |

| L. fermentum | Stationary | 21 - 34 | [3] |

| L. buchneri | Stationary | 21 - 34 | [3] |

| L. casei | Stationary | > 15 | [4] |

| L. helveticus | Stationary | > 15 | [4] |

| L. delbrueckii | Stationary | > 15 | [4] |

| L. acidophilus | Stationary | > 15 | [4] |

| L. plantarum | Stationary | > 15 | [4] |

| L. brevis | Stationary | > 15 | [4] |

| L. reuteri (TNF inhibitory strains) | - | Present | [5] |

| Bifidobacterium spp. | - | < 5 | [4] |

Biosynthesis of this compound

This compound is synthesized from its unsaturated precursor, cis-vaccenic acid (an 18-carbon monounsaturated fatty acid), which is a common component of bacterial membranes. The biosynthesis is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.[6]

The reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of a fatty acyl chain within a phospholipid molecule. This post-synthetic modification of existing phospholipids is a key feature of CFA formation.[6]

Biological Functions and Significance

The primary role of this compound is to modulate the physical properties of the bacterial cell membrane, thereby contributing to the organism's ability to adapt to and survive in stressful environments.

Membrane Fluidity and Permeability

The cyclopropane ring in this compound increases the packing density of the phospholipid acyl chains compared to unsaturated fatty acids, leading to a decrease in membrane fluidity.[7] This alteration in fluidity is crucial for maintaining membrane integrity under various stress conditions. A less fluid membrane exhibits reduced permeability to protons and other small molecules, which is particularly important for survival in acidic environments.[8]

Table 3: Effects of Cyclopropane Fatty Acids on Membrane Properties

| Property | Effect of Increased CFA Content | Implication | Reference |

| Membrane Fluidity | Decrease | Increased membrane rigidity and stability | [7] |

| Proton Permeability | Decrease | Enhanced survival in acidic conditions | [8][9] |

| Permeability to small molecules | Decrease | Reduced influx of toxic compounds | [10] |

| Membrane Potential | Stabilization | Maintenance of cellular energy homeostasis | [8] |

Role in Stress Response

The synthesis of this compound is often induced in response to environmental stressors, highlighting its role in bacterial adaptation and survival.

-

Acid Stress: Increased levels of this compound are observed when lactobacilli are exposed to low pH.[1][11] The resulting decrease in membrane permeability to protons helps maintain the intracellular pH and protects cellular components from acid-induced damage.[8] The expression of the cfa gene, which encodes CFA synthase, is highly induced by acidity.[12]

-

Temperature Stress: Changes in temperature can also influence the this compound content of the membrane, contributing to the maintenance of optimal membrane fluidity, a process known as homeoviscous adaptation.[4][13]

-

Osmotic Stress: Increased CFA content has been observed in response to osmotic stress in some bacteria.[12]

Antimicrobial Activity and Drug Development Implications

While lactobacilli themselves are known to produce various antimicrobial compounds, the direct antimicrobial activity of purified this compound is an area of ongoing research. However, the enzyme responsible for its synthesis, CFA synthase, represents a potential target for the development of novel antimicrobial agents. Inhibition of CFA synthase could render pathogenic bacteria more susceptible to acidic environments, such as those found in the stomach or in phagolysosomes, and potentially more vulnerable to conventional antibiotics.

Table 4: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics against Lactobacillus Species

(Note: This table provides context on antibiotic resistance in Lactobacillus, not the direct MIC of this compound.)

| Antibiotic | Lactobacillus Species | MIC Range (µg/mL) | Reference |

| Ampicillin | Various | <0.015 - ≥8 | [14] |

| Gentamicin | Various | <0.125 - 32 | [14] |

| Kanamycin | Various | 4 - ≥256 | [14] |

| Tetracycline | Various | 0.25 - 32 | [14] |

| Erythromycin | Various | <0.015 - ≥8 | [14] |

| Clindamycin | Various | <0.015 - ≥8 | [14] |

Further research is required to determine the specific MIC values of purified this compound against a range of pathogenic bacteria.

Experimental Protocols

Extraction and Quantification of this compound

The analysis of bacterial fatty acids, including this compound, typically involves their extraction from bacterial cells, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Detailed Protocol for Fatty Acid Methyl Ester (FAME) Analysis:

-

Cell Harvesting and Washing:

-

Harvest bacterial cells from a culture in the desired growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual medium components.

-

-

Lipid Extraction and Saponification:

-

Resuspend the cell pellet in a known volume of a suitable solvent mixture, such as chloroform:methanol (1:2, v/v).

-

Add an internal standard (e.g., a fatty acid with an odd number of carbon atoms not present in the sample, such as heptadecanoic acid) for quantification.

-

Saponify the lipids by adding a strong base (e.g., 0.5 M NaOH in methanol) and heating at 100°C for 30 minutes.

-

-

Methylation:

-

After cooling, methylate the fatty acids by adding a methylation reagent (e.g., 14% boron trifluoride in methanol) and heating at 100°C for 5 minutes.

-

-

Extraction of FAMEs:

-

Cool the mixture and add a non-polar solvent (e.g., hexane) and a saturated NaCl solution to facilitate phase separation.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully collect the upper hexane (B92381) layer containing the FAMEs.

-

-

GC Analysis:

-

Inject an aliquot of the hexane extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a polyethylene (B3416737) glycol phase) and an FID or MS detector.

-

Identify the FAMEs by comparing their retention times with those of known standards.

-

Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.

-

Assay for Cyclopropane Fatty Acid (CFA) Synthase Activity

The activity of CFA synthase can be determined using a coupled spectrophotometric assay. This assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the cyclopropanation reaction.

Protocol for CFA Synthase Activity Assay:

-

Preparation of Substrate Vesicles:

-

Prepare small unilamellar vesicles (SUVs) containing a phospholipid substrate with unsaturated fatty acids (e.g., dioleoylphosphatidylethanolamine, DOPE). This can be done by sonication or extrusion.

-

-

Enzyme Preparation:

-

Prepare a cell-free extract or a purified CFA synthase enzyme solution from the Lactobacillus strain of interest.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate vesicles (e.g., 1 mg/mL)

-

S-adenosyl-L-methionine (SAM) (e.g., 200 µM)

-

Coupling enzymes: SAH hydrolase and L-amino acid oxidase

-

A chromogenic substrate for the detection of hydrogen peroxide (e.g., Amplex Red) and horseradish peroxidase.

-

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the CFA synthase preparation to the assay mixture.

-

Monitor the increase in absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 571 nm for resorufin, the product of Amplex Red oxidation) over time using a spectrophotometer.

-

The rate of absorbance increase is proportional to the rate of SAH production and thus to the CFA synthase activity.

-

-

Calculation of Activity:

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein) using a standard curve for the chromogenic product.

-

Measurement of Membrane Fluidity

Membrane fluidity can be assessed using fluorescence anisotropy with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Protocol for Membrane Fluidity Measurement:

-

Cell Preparation and Labeling:

-

Harvest and wash bacterial cells as described previously.

-

Resuspend the cells in a suitable buffer (e.g., PBS) to a defined optical density.

-

Add the fluorescent probe DPH (e.g., from a stock solution in tetrahydrofuran) to the cell suspension to a final concentration of approximately 1 µM.

-

Incubate the mixture in the dark at the desired temperature for 1-2 hours to allow the probe to incorporate into the cell membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Measure the fluorescence anisotropy of the DPH-labeled cells using a fluorescence spectrophotometer equipped with polarizers.

-